![molecular formula C8H8BrClO2 B3285975 (6-Bromo-2-chloro-3-methoxyphenyl)methanol CAS No. 817166-50-0](/img/structure/B3285975.png)
(6-Bromo-2-chloro-3-methoxyphenyl)methanol
Overview
Description
(6-Bromo-2-chloro-3-methoxyphenyl)methanol, also known as BCM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.51 g/mol.
Scientific Research Applications
Crystallography
The compound has been used in crystallography studies . It forms a mixed crystal structure with the formula C17H14Br0.5Cl0.5NO2. The crystal structure is monoclinic, with a cell volume of 1457.87 (11) Å^3 .
Synthesis of Quinoline Compounds
This compound is an important intermediate for the synthesis of quinoline compounds . Quinoline compounds have a wide range of applications in the fields of medicine and organic synthesis .
Preparation of Anti-Tuberculosis Drugs
It can participate in the synthesis of alkaloids like Bedaquiline for the preparation of anti-tuberculosis drugs . Bedaquiline is a medication used to treat tuberculosis, and this compound plays a crucial role in its synthesis .
Boronic Acid Derivatives
(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid is a derivative of this compound . Boronic acids are used extensively in organic chemistry, particularly in the Suzuki reaction .
Synthesis of 6-Bromo-2, 3-Dihydroxybenzaldehyde
The compound is a key intermediate in the synthesis of 6-bromo-2, 3-dihydroxybenzaldehyde . This product is a precursor to salvianolic acid A, which has various medicinal properties .
Pyridinyl Methanone Derivatives
The compound can be used to synthesize (6-bromo-2-chloro-3-methoxyphenyl) (pyridin-3-yl)methanone . Pyridinyl methanones are important building blocks in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (6-Bromo-2-chloro-3-methoxyphenyl)methanol may also interact with various biological targets.
Mode of Action
Related compounds have been reported to undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This suggests that (6-Bromo-2-chloro-3-methoxyphenyl)methanol may also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (6-Bromo-2-chloro-3-methoxyphenyl)methanol may also influence a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with related compounds , it’s plausible that (6-Bromo-2-chloro-3-methoxyphenyl)methanol may also exert diverse molecular and cellular effects.
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c , suggesting that certain environmental conditions may be necessary for maintaining its stability.
properties
IUPAC Name |
(6-bromo-2-chloro-3-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOPIBWZKCYBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-chloro-3-methoxyphenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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